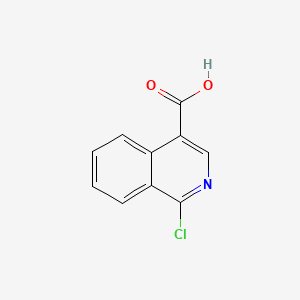

1-Chloroisoquinoline-4-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloroisoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNO2/c11-9-7-4-2-1-3-6(7)8(5-12-9)10(13)14/h1-5H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAPWFBQHRVYUDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695162 | |

| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1260794-26-0 | |

| Record name | 1-Chloroisoquinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chloroisoquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Chloroisoquinoline-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways to 1-chloroisoquinoline-4-carboxylic acid, a key building block in medicinal chemistry. The synthesis of this molecule presents a multi-step challenge, requiring careful consideration of functional group compatibility and reaction conditions. This document outlines two primary retrosynthetic approaches and delves into the mechanistic details and practical considerations for each synthetic step.

Introduction: The Significance of the this compound Scaffold

The isoquinoline core is a privileged structure in drug discovery, appearing in a wide array of natural products and synthetic pharmaceuticals with diverse biological activities. The addition of a chlorine atom at the 1-position and a carboxylic acid at the 4-position provides two reactive handles for further molecular elaboration. The chloro group is susceptible to nucleophilic substitution, allowing for the introduction of various functionalities, while the carboxylic acid is a versatile functional group for amide bond formation, esterification, and other derivatizations. These features make this compound a valuable intermediate for the construction of complex molecular architectures in the pursuit of novel therapeutic agents.

Retrosynthetic Analysis: Devising a Strategic Approach

Two primary retrosynthetic pathways are considered for the synthesis of this compound. Both routes converge on the key intermediate, isoquinoline-4-carboxylic acid.

Diagram of Retrosynthetic Pathways

Caption: Retrosynthetic analysis of this compound.

-

Route A: This approach focuses on the late-stage introduction of the carboxylic acid functionality through the oxidation of a readily available precursor, 4-methylisoquinoline.

-

Route B: This pathway involves the synthesis of an isoquinoline bearing a nitrile group at the 4-position, which is then hydrolyzed to the corresponding carboxylic acid.

The final steps in both routes involve the N-oxidation of the isoquinoline-4-carboxylic acid followed by chlorination at the 1-position.

Pathway A: Synthesis via Oxidation of 4-Methylisoquinoline

This pathway is advantageous if 4-methylisoquinoline is commercially available or can be synthesized efficiently.

Step 1: Synthesis of 4-Methylisoquinoline

The Pomeranz-Fritsch reaction is a classical and versatile method for the synthesis of isoquinolines.[1][2][3] This reaction involves the acid-catalyzed cyclization of a benzalaminoacetal, formed from the condensation of a benzaldehyde and a 2,2-dialkoxyethylamine. For the synthesis of 4-methylisoquinoline, a modification of this reaction using a substituted starting material would be required.

Diagram of Pomeranz-Fritsch Reaction

Caption: General scheme of the Pomeranz-Fritsch reaction.

Step 2: Oxidation of 4-Methylisoquinoline to Isoquinoline-4-carboxylic acid

The methyl group at the 4-position of the isoquinoline ring can be oxidized to a carboxylic acid using a strong oxidizing agent. A common and effective reagent for this transformation is potassium permanganate (KMnO₄) in a basic aqueous solution. The reaction mixture is typically heated to drive the reaction to completion.

Experimental Protocol: Oxidation of 4-Methylisoquinoline

-

Dissolution: Suspend 4-methylisoquinoline in a solution of water and a suitable base (e.g., sodium hydroxide).

-

Addition of Oxidant: While stirring vigorously, slowly add a solution of potassium permanganate in water. The reaction is exothermic, and the temperature should be monitored and controlled.

-

Reaction: Heat the mixture at reflux for several hours until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

-

Work-up: Cool the reaction mixture and filter to remove the manganese dioxide byproduct.

-

Acidification: Carefully acidify the filtrate with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 3-4. This will precipitate the isoquinoline-4-carboxylic acid.

-

Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield the desired product.

Table 1: Reaction Parameters for the Oxidation of 4-Methylisoquinoline

| Parameter | Value |

| Oxidizing Agent | Potassium Permanganate (KMnO₄) |

| Solvent | Water |

| Base | Sodium Hydroxide |

| Reaction Temperature | Reflux |

| Reaction Time | 4-8 hours |

| Work-up | Filtration followed by acidification |

Pathway B: Synthesis via Hydrolysis of Isoquinoline-4-carbonitrile

This alternative route provides access to isoquinoline-4-carboxylic acid through the hydrolysis of a nitrile precursor.

Step 1: Synthesis of Isoquinoline-4-carbonitrile

The synthesis of isoquinoline-4-carbonitrile can be achieved through various methods, including the Sandmeyer reaction from 4-aminoisoquinoline or by cyanation of a 4-haloisoquinoline.

Step 2: Hydrolysis of Isoquinoline-4-carbonitrile to Isoquinoline-4-carboxylic acid

The hydrolysis of the nitrile group to a carboxylic acid can be performed under either acidic or basic conditions.[4][5][6]

-

Acid-catalyzed hydrolysis: Refluxing the nitrile in an aqueous solution of a strong acid, such as sulfuric acid or hydrochloric acid, will yield the carboxylic acid directly.

-

Base-catalyzed hydrolysis: Heating the nitrile with an aqueous solution of a strong base, like sodium hydroxide, will initially form the carboxylate salt. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and precipitate the carboxylic acid.

Experimental Protocol: Hydrolysis of Isoquinoline-4-carbonitrile (Acid-catalyzed)

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve isoquinoline-4-carbonitrile in a mixture of concentrated sulfuric acid and water.

-

Heating: Heat the reaction mixture at reflux for several hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide or ammonium hydroxide) to precipitate the isoquinoline-4-carboxylic acid.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry.

Final Steps: N-Oxidation and Chlorination

The following steps are common to both Pathway A and Pathway B.

Step 3: N-Oxidation of Isoquinoline-4-carboxylic acid

The nitrogen atom of the isoquinoline ring is oxidized to an N-oxide using a peroxy acid. A commonly used reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[7][8][9] The reaction is typically carried out in a chlorinated solvent at or below room temperature.

Experimental Protocol: N-Oxidation of Isoquinoline-4-carboxylic acid

-

Dissolution: Dissolve isoquinoline-4-carboxylic acid in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Addition of Oxidant: Cool the solution in an ice bath and add m-CPBA portion-wise, maintaining the temperature below 10 °C.

-

Reaction: Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Work-up: Wash the reaction mixture with a solution of sodium sulfite to quench the excess peroxy acid, followed by a wash with a saturated sodium bicarbonate solution to remove the m-chlorobenzoic acid byproduct.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the isoquinoline-4-carboxylic acid N-oxide.

Step 4: Chlorination of Isoquinoline-4-carboxylic acid N-oxide

The final step involves the chlorination of the N-oxide at the 1-position. A standard reagent for this transformation is phosphoryl chloride (POCl₃).[10] A critical consideration in this step is the potential for the carboxylic acid group to react with POCl₃ to form an acyl chloride.[11][12] This can be mitigated by first converting the carboxylic acid to a more stable ester, such as a methyl or ethyl ester, prior to the chlorination step. The ester can then be hydrolyzed back to the carboxylic acid after the chlorination.

Diagram of Chlorination with Protection Strategy

Caption: A protected route for the chlorination step.

Experimental Protocol: Chlorination of Isoquinoline-4-carboxylic acid N-oxide (via ester protection)

-

Esterification: Convert the carboxylic acid to its methyl ester using standard methods, such as reaction with thionyl chloride followed by methanol.

-

Chlorination:

-

Carefully add the isoquinoline-4-carboxylic acid methyl ester N-oxide to an excess of phosphoryl chloride (POCl₃).

-

Heat the reaction mixture at reflux for a few hours.

-

Cool the mixture and carefully quench the excess POCl₃ by pouring it onto crushed ice.

-

Extract the product into an organic solvent like dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography to obtain this compound methyl ester.

-

-

Hydrolysis:

-

Dissolve the ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of a base such as lithium hydroxide (LiOH).

-

Stir the mixture at room temperature until the ester is fully hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with hydrochloric acid to precipitate the final product, this compound.

-

Collect the product by filtration, wash with water, and dry.

-

Table 2: Key Reagents and Conditions for Final Steps

| Step | Reagent(s) | Solvent | Temperature | Key Considerations |

| N-Oxidation | m-CPBA | Dichloromethane | 0 °C to RT | Quench excess peroxy acid. |

| Esterification | SOCl₂, Methanol | - | Reflux | Protects carboxylic acid. |

| Chlorination | POCl₃ | Neat | Reflux | Exothermic quench. |

| Hydrolysis | LiOH | THF/Water | Room Temperature | Acidification to isolate product. |

Conclusion

The synthesis of this compound is a multi-step process that can be achieved through several strategic pathways. The choice of route will often depend on the availability of starting materials and the desired scale of the synthesis. Careful control of reaction conditions and consideration of functional group compatibility, particularly the protection of the carboxylic acid group during the chlorination step, are paramount to achieving a successful outcome. The protocols and insights provided in this guide offer a solid foundation for researchers and drug development professionals to efficiently synthesize this valuable chemical intermediate for their research and development endeavors.

References

-

Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

-

Pomeranz–Fritsch reaction. In Wikipedia; 2023. Available at: [Link]

-

Pomerantz-Fritsch synthesis of isoquinolines. Química Organica.org. Available at: [Link]

- Orito, K., Miyazawa, M., & Suginome, H. (1998). A New Synthesis of Isoquinoline-4-carboxylates by the Pomeranz-Fritsch Reaction. Heterocycles, 48(5), 951.

- Synthesis of 2-chloro-7-acetamido-8-benzyloxyquinoline. Bioorganic & Medicinal Chemistry Letters, 16(12), 3243-3247.

- Phosphorus oxychloride as an efficient coupling reagent for the synthesis of esters , amides and peptides under mild conditions. RSC Advances.

-

Isoquinolone-4-Carboxylic Acids by Ammonia-Ugi-4CR and Copper-Catalyzed Domino Reaction. The University of Groningen research portal. Available at: [Link]

- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.

-

Isoquinoline synthesis. Organic Chemistry Portal. Available at: [Link]

-

How should I proceed in Chlorination using POCl3?. ResearchGate. Available at: [Link]

-

converting carboxylic acids into acyl (acid) chlorides. Chemguide. Available at: [Link]

-

The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Chemistry Steps. Available at: [Link]

-

Synthesis of 1,2,3,4-Tetrahydroisoquinoline-1-Carboxylic Acid Derivatives Via Ugi Reactions. ResearchGate. Available at: [Link]

-

Making Carboxylic Acids by the Hydrolysis of Nitriles. Chemistry LibreTexts. Available at: [Link]

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis. YouTube. Available at: [Link]

-

Hydrolysis of nitriles with aqueous acid to give carboxylic acids. Master Organic Chemistry. Available at: [Link]

- Mixed Carboxylic-Dichlorophosphoric Anhydrides - Reactive Intermediates in Acyl Chloride Synthesis with POCl3.

-

Common isoquinoline synthesis reactions. Jinjing Chemical. Available at: [Link]

-

m-CPBA (meta-chloroperoxybenzoic acid). Master Organic Chemistry. Available at: [Link]

-

Oxidation of anilines to nitroarenes with m-CPBA (m-chloroperbenzoic...). ResearchGate. Available at: [Link]

-

3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. Organic Chemistry Portal. Available at: [Link]

-

Catalytic Oxidations with Meta-Chloroperoxybenzoic Acid (m-CPBA) and Mono- and Polynuclear Complexes of Nickel. Semantic Scholar. Available at: [Link]

Sources

- 1. research.rug.nl [research.rug.nl]

- 2. reddit.com [reddit.com]

- 3. benchchem.com [benchchem.com]

- 4. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. researchgate.net [researchgate.net]

- 9. 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid [organic-chemistry.org]

- 10. Synthesis of New Quinolinequinone Derivatives and Preliminary Exploration of their Cytotoxic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Making sure you're not a bot! [elib.uni-stuttgart.de]

- 12. chemguide.co.uk [chemguide.co.uk]

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carboxylic acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic building block in medicinal chemistry and organic synthesis. The document elucidates its chemical and physical properties, details plausible synthetic routes, explores its reactivity, and discusses its current and potential applications in drug discovery and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound (CAS No. 1260794-26-0) is a bifunctional molecule featuring an isoquinoline core substituted with a reactive chlorine atom at the 1-position and a carboxylic acid group at the 4-position. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide array of more complex molecules. The electron-withdrawing nature of the nitrogen atom in the isoquinoline ring system, combined with the chloro-substituent, renders the C1 position highly susceptible to nucleophilic substitution. Simultaneously, the carboxylic acid moiety provides a handle for various derivatization reactions, such as esterification and amidation. These characteristics position this compound as a valuable scaffold for creating diverse chemical libraries for drug discovery and other applications.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting its behavior in various chemical and biological systems.

Identification

| Identifier | Value |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 1260794-26-0[1] |

| Molecular Formula | C₁₀H₆ClNO₂[1] |

| Molecular Weight | 207.61 g/mol[1] |

| Canonical SMILES | C1=CC=C2C(=C1)C(=CN=C2Cl)C(=O)O |

Physicochemical Data

While experimental data for some properties are not extensively reported in publicly available literature, the following table summarizes known and predicted values. Carboxylic acids, in general, exhibit higher boiling points than other molecules of similar molecular weight due to their ability to form strong hydrogen bonds.[2] Their solubility in water decreases as the carbon chain length increases, while they are generally soluble in organic solvents.[2]

| Property | Value | Source |

| Melting Point | No specific data available. For comparison, the related compound 1-chloroisoquinoline has a melting point of 31-36 °C.[3] | - |

| Boiling Point | No specific data available. For comparison, the related compound 1-chloroisoquinoline has a boiling point of 274-275 °C at 768 mmHg.[3] | - |

| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Limited solubility in nonpolar solvents and water. | General chemical principles |

| pKa | No specific experimental data available. The pKa of the related 1-chloroisoquinoline is predicted to be 2.03 ± 0.30, referring to the protonated nitrogen. The carboxylic acid proton is expected to have a pKa in the typical range for aromatic carboxylic acids. | Predicted for related compound[3] |

| Appearance | Solid[1] | Supplier Data[1] |

Spectroscopic Characterization

Spectroscopic data is crucial for the unambiguous identification and quality control of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the isoquinoline ring system and a downfield signal for the carboxylic acid proton.

-

¹³C NMR: The carbon NMR spectrum will display signals for the ten carbon atoms, with the carbonyl carbon of the carboxylic acid appearing at a characteristic downfield shift.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight.

Spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, IR, and MS, are available from commercial suppliers.[4]

Synthesis and Purification

While a specific, detailed, and publicly available protocol for the synthesis of this compound is not readily found in the literature, a plausible synthetic route can be devised based on established chemical transformations.

Proposed Synthetic Pathway: Hydrolysis of Nitrile Precursor

A common and effective method for the preparation of carboxylic acids is the hydrolysis of the corresponding nitrile.

Figure 1: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 1-Chloroisoquinoline-4-carbonitrile. This intermediate can be prepared through various synthetic routes starting from simpler isoquinoline derivatives.

Step 2: Hydrolysis of 1-Chloroisoquinoline-4-carbonitrile. The nitrile can be hydrolyzed to the carboxylic acid under either acidic or basic conditions.

Detailed Experimental Protocol (Hypothetical)

Reaction: Hydrolysis of 1-Chloroisoquinoline-4-carbonitrile

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-Chloroisoquinoline-4-carbonitrile.

-

Reagent Addition: Add a solution of a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) or a strong base (e.g., aqueous sodium hydroxide).

-

Reaction: Heat the mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up (Acidic Hydrolysis): Cool the reaction mixture to room temperature and pour it onto ice. The precipitated solid is collected by filtration, washed with cold water, and dried.

-

Work-up (Basic Hydrolysis): Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid. The solid is then collected by filtration, washed with cold water, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, acetic acid).

Alternative Synthetic Strategies

-

Sandmeyer Reaction: An alternative approach could involve the diazotization of 1-aminoisoquinoline-4-carboxylic acid followed by a Sandmeyer reaction to introduce the chloro group. The Sandmeyer reaction is a well-established method for converting aryl amines to aryl halides via their diazonium salts.[5][6][7]

Figure 2: Sandmeyer reaction pathway for the synthesis of this compound.

Chemical Reactivity and Derivatization

The dual functionality of this compound allows for a wide range of chemical transformations, making it a valuable synthetic intermediate.

Reactivity of the 1-Chloro Group

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing effect of the adjacent nitrogen atom. This allows for the introduction of various nucleophiles at this position.

Figure 3: General scheme for nucleophilic substitution at the C1 position.

Examples of Nucleophilic Substitution Reactions:

-

With Amines: Reaction with primary or secondary amines yields 1-aminoisoquinoline derivatives.

-

With Alcohols/Phenols: Reaction with alkoxides or phenoxides produces 1-alkoxy/aryloxyisoquinoline derivatives.

-

With Thiols: Reaction with thiolates gives 1-thioether derivatives.

Reactivity of the 4-Carboxylic Acid Group

The carboxylic acid group at the C4 position undergoes typical reactions of this functional group, providing another avenue for derivatization.

-

Esterification: Reaction with an alcohol in the presence of an acid catalyst (Fischer esterification) or with a coupling agent yields the corresponding ester.

-

Amide Coupling: Reaction with an amine using a coupling agent (e.g., DCC, EDC, HATU) forms an amide bond. This is a widely used reaction in medicinal chemistry.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

-

Conversion to Acyl Chloride: Treatment with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid to the more reactive acyl chloride, which can then be used for further transformations.

Figure 4: Common reactions of the carboxylic acid group.

Applications

This compound is a valuable building block primarily in the field of medicinal chemistry for the synthesis of biologically active compounds.

Medicinal Chemistry

The isoquinoline scaffold is a "privileged structure" in drug discovery, appearing in numerous natural products and synthetic compounds with a wide range of pharmacological activities. Derivatives of this compound can be synthesized to target various biological pathways. For instance, the methyl ester of this acid has been investigated as a potent antagonist of the prostanoid receptor, with potential applications in treating inflammation.[8]

The ability to independently modify the C1 and C4 positions allows for the systematic exploration of structure-activity relationships (SAR). The introduction of different substituents can modulate the compound's potency, selectivity, and pharmacokinetic properties (ADME/Tox). The carboxylic acid group itself, or a bioisostere, can be a key pharmacophoric element for interacting with biological targets.[9][10]

Materials Science

While less documented, the isoquinoline core can be incorporated into functional materials. The reactivity of the chloro and carboxylic acid groups allows for the integration of this scaffold into polymers or as a ligand for metal complexes with potential applications in catalysis or as luminescent materials.

Safety and Handling

-

Hazards: May be harmful if swallowed, in contact with skin, or if inhaled. Causes skin and eye irritation. May cause respiratory irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. Use in a well-ventilated area or under a fume hood.

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

It is imperative to consult the Safety Data Sheet (SDS) from the supplier before handling this compound.

Conclusion

This compound is a strategically important synthetic intermediate with significant potential in drug discovery and organic synthesis. Its dual reactivity allows for the facile generation of diverse molecular architectures. While some of its physicochemical properties are not yet fully characterized in the public domain, its value as a building block is evident from its commercial availability and the known biological activities of related isoquinoline derivatives. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should aid researchers in leveraging this versatile molecule for the development of novel and impactful chemical entities.

References

-

Wikipedia. Sandmeyer reaction. [Link]

-

LookChem. : 1-Chloroisoquinoline. [Link]

-

BYJU'S. Sandmeyer Reaction Mechanism. [Link]

- Google Patents. US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.

- Google Patents.

-

MySkinRecipes. This compound. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. [Link]

-

ResearchGate. C4-Substituted Isoquinolines: Synthesis and Cytotoxic Action. [Link]

-

Organic Chemistry Portal. Sandmeyer Reaction. [Link]

- Google Patents.

- Google Patents. US3654282A - 1 2 3 4-tetrahydro-isoquinoline 1-carboxylic acids.

-

PubChem. Substituted isoquinolin-1(2H)-ones, and methods of use thereof - Patent US-8193182-B2. [Link]

-

ChemRxiv. Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4- carboxylates. [Link]

-

L.S.College, Muzaffarpur. Sandmeyer reaction. [Link]

-

Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids. [Link]

-

Experiment 1 - Melting Points. [Link]

-

ResearchGate. Synthesis of 1‐oxo‐1,2,3,4‐tetrahydroisoquinoline‐4‐carboxylic acid. [Link]

-

DergiPark. An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. [Link]

-

PubMed. Substituted isoquinolines and quinazolines as potential antiinflammatory agents. Synthesis and biological evaluation of inhibitors of tumor necrosis factor alpha. [Link]

- Google Patents.

-

MDPI. Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. [Link]

-

Bentham Science. Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. [Link]

-

Wikipedia. Isoquinoline. [Link]

-

PMC - PubMed Central. Carboxylic Acid (Bio)Isosteres in Drug Design. [Link]

-

NIH. Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

-

Royal Society of Chemistry. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. [Link]

Sources

- 1. riccachemical.com [riccachemical.com]

- 2. youtube.com [youtube.com]

- 3. 1-Chloroisoquinoline CAS#: 19493-44-8 [m.chemicalbook.com]

- 4. This compound(1260794-26-0) 1H NMR [m.chemicalbook.com]

- 5. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 6. byjus.com [byjus.com]

- 7. Sandmeyer Reaction [organic-chemistry.org]

- 8. biosynth.com [biosynth.com]

- 9. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Innovative synthesis of drug-like molecules using tetrazole as core building blocks - PMC [pmc.ncbi.nlm.nih.gov]

- 11. gcpat.com [gcpat.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carboxylic acid: Molecular Structure, Synthesis, and Applications

This guide provides a comprehensive technical overview of 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, a detailed synthetic protocol, and a discussion of its current and potential applications.

Introduction: The Isoquinoline Scaffold in Modern Chemistry

The isoquinoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide range of biologically active compounds. The fusion of a benzene ring with a pyridine ring creates a unique electronic and steric environment, making it an attractive starting point for the design of novel therapeutics. The introduction of substituents at various positions on the isoquinoline ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound, with its reactive chloro and carboxylic acid functionalities, represents a versatile building block for the synthesis of complex molecular architectures.

Molecular Structure and Characterization

The molecular structure of this compound is characterized by the isoquinoline core with a chlorine atom at the C1 position and a carboxylic acid group at the C4 position. This substitution pattern significantly influences the molecule's electronic properties and reactivity.

Spectroscopic Data

A comprehensive analysis of the spectroscopic data is crucial for the unambiguous identification and characterization of this compound.

Table 1: Spectroscopic Data for this compound

| Spectroscopic Technique | Observed Features |

| ¹H NMR | Aromatic protons in the range of 7.5-9.0 ppm, with a characteristic downfield shift for the proton adjacent to the nitrogen. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (>10 ppm).[1] |

| ¹³C NMR | Aromatic carbons in the range of 120-150 ppm. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (>165 ppm). The carbon bearing the chlorine atom will also show a characteristic shift. |

| Infrared (IR) Spectroscopy | A broad O-H stretch from the carboxylic acid around 2500-3300 cm⁻¹. A sharp C=O stretch from the carboxylic acid around 1700 cm⁻¹. C-Cl stretching vibrations in the fingerprint region. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound (C₁₀H₆ClNO₂), along with a characteristic isotopic pattern for the presence of a chlorine atom (M and M+2 peaks in a ~3:1 ratio). |

Note: The exact chemical shifts and coupling constants in NMR spectroscopy can vary depending on the solvent and concentration.

Synthesis of this compound: A Step-by-Step Protocol

A robust and reproducible synthetic route is essential for the accessibility of this compound for research and development. While a direct, one-pot synthesis is not widely reported, a plausible and efficient two-step synthesis can be devised, starting from the readily available 1-chloroisoquinoline. This protocol is based on established chemical transformations.

Synthetic Workflow Overview

The proposed synthesis involves two key transformations: the cyanation of 1-chloroisoquinoline to introduce a nitrile group at the 4-position, followed by the hydrolysis of the nitrile to the corresponding carboxylic acid.

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Chloroisoquinoline-4-carbonitrile [2][3][4][5]

Rationale: This step introduces the carbon framework for the future carboxylic acid group. A nucleophilic aromatic substitution reaction is employed to replace a hydrogen atom with a cyanide group. Due to the electron-withdrawing nature of the nitrogen atom in the isoquinoline ring, the C4 position is susceptible to nucleophilic attack, although this reaction often requires activation. A common method for such a transformation is a Reissert-type reaction or a variation thereof.

Materials:

-

1-Chloroisoquinoline

-

Trimethylsilyl cyanide (TMSCN)

-

Benzoyl chloride

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for elution

Procedure:

-

To a solution of 1-chloroisoquinoline in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon), add benzoyl chloride at 0 °C.

-

Slowly add trimethylsilyl cyanide to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford pure 1-chloroisoquinoline-4-carbonitrile.

Step 2: Hydrolysis of 1-Chloroisoquinoline-4-carbonitrile to this compound [6]

Rationale: The nitrile group is a versatile precursor to carboxylic acids. Both acidic and basic hydrolysis can achieve this transformation. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup.

Materials:

-

1-Chloroisoquinoline-4-carbonitrile

-

Concentrated sulfuric acid

-

Water

-

Ice

-

Sodium hydroxide solution (for pH adjustment)

-

Dichloromethane or Ethyl acetate for extraction

Procedure:

-

Carefully add 1-chloroisoquinoline-4-carbonitrile to concentrated sulfuric acid at 0 °C.

-

Slowly warm the mixture to a temperature between 50-80 °C and stir for several hours. The exact temperature and time will need to be optimized and monitored by TLC.

-

After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice.

-

A precipitate of this compound should form.

-

Adjust the pH of the aqueous solution to be acidic (pH 2-3) with a sodium hydroxide solution to ensure complete precipitation of the carboxylic acid.

-

Collect the solid product by vacuum filtration and wash it with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Reactivity and Potential for Further Functionalization

The two key functional groups in this compound, the chloro group at C1 and the carboxylic acid at C4, provide orthogonal handles for further chemical modifications.

Caption: Reactivity profile of this compound.

The chlorine atom at the C1 position is activated towards nucleophilic aromatic substitution due to the adjacent nitrogen atom. This allows for the introduction of a wide variety of substituents through reactions such as Suzuki and Stille couplings (for C-C bond formation), Buchwald-Hartwig amination (for C-N bond formation), and reactions with thiols (for C-S bond formation).[7][8]

The carboxylic acid group at the C4 position can undergo standard transformations, including esterification, amide bond formation (coupling with amines), and reduction to the corresponding alcohol. This versatility makes this compound a valuable intermediate for building diverse libraries of compounds for biological screening.

Applications in Drug Discovery and Materials Science

The unique structural features of this compound and its derivatives make them attractive candidates for various applications.

Medicinal Chemistry

Substituted quinoline and isoquinoline carboxylic acids have demonstrated a broad spectrum of biological activities.[9][10][11] These include potential applications as:

-

Anticancer Agents: The isoquinoline scaffold is present in several natural and synthetic compounds with antitumor properties. Derivatives of this compound could be explored as inhibitors of various kinases or other enzymes involved in cancer progression.

-

Antimicrobial Agents: The quinoline core is a well-established pharmacophore in antibacterial and antifungal agents. New derivatives could be synthesized to combat drug-resistant pathogens.

-

Enzyme Inhibitors: The carboxylic acid moiety can act as a key binding element (e.g., through hydrogen bonding or ionic interactions) in the active site of enzymes. This makes the scaffold a promising starting point for the design of inhibitors for various therapeutic targets. For instance, the methyl ester of this compound has been investigated as a prostanoid receptor antagonist.[12]

Caption: Potential mechanism of action for a drug candidate derived from this compound.

Materials Science

The rigid, planar structure of the isoquinoline ring system, combined with the potential for introducing various functional groups, makes these compounds interesting for applications in materials science. Potential areas of exploration include:

-

Organic Light-Emitting Diodes (OLEDs): The aromatic core could be incorporated into molecules with desirable photophysical properties for use in display technologies.

-

Sensors: The nitrogen atom and the carboxylic acid group can act as binding sites for metal ions or other analytes, making these compounds potential building blocks for chemical sensors.

Conclusion

This compound is a versatile and valuable building block for chemical synthesis. Its well-defined molecular structure, accessible synthesis, and the orthogonal reactivity of its functional groups provide a powerful platform for the development of novel compounds with potential applications in drug discovery and materials science. This guide has provided a comprehensive overview of its key technical aspects, offering a foundation for further research and innovation in this exciting area of chemistry.

References

-

Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. (n.d.). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Some Biological Properties of New Quinoline-4-carboxylic Acid and Quinoline-4-carboxamide Derivatives. (2009). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Reaction of 1-Chloroisoquinoline with Peracetic Acid. (1959). The Journal of Organic Chemistry. Retrieved January 15, 2026, from [Link]

-

1-Chloroisoquinoline-4-carbonitrile. (n.d.). Synthonix. Retrieved January 15, 2026, from [Link]

-

1-Chloroisoquinoline-4-carbonitrile: Your Premier Synthesis Intermediate Supplier in China. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

1-Chloroisoquinoline-4-carbonitrile. (n.d.). PubChem. Retrieved January 15, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). Royal Society of Chemistry. Retrieved January 15, 2026, from [Link]

-

Molecular structure, aromaticity, vibrational investigation and dual descriptor for chemical reactivity on 1- chloroisoquinoline using quantum chemical studies. (2017). ResearchGate. Retrieved January 15, 2026, from [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2020). MDPI. Retrieved January 15, 2026, from [Link]

-

Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. (2020). National Institutes of Health. Retrieved January 15, 2026, from [Link]

-

Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. (2025). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 15, 2026, from [Link]

-

An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. (2022). DergiPark. Retrieved January 15, 2026, from [Link]

-

1-Chloroisoquinoline-5-carbonitrile. (n.d.). American Elements. Retrieved January 15, 2026, from [Link]

-

Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). (2024). YouTube. Retrieved January 15, 2026, from [Link]

Sources

- 1. This compound(1260794-26-0) 1H NMR spectrum [chemicalbook.com]

- 2. Synthonix, Inc > 53491-80-8 | 1-Chloroisoquinoline-4-carbonitrile [synthonix.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Chloroisoquinoline-4-carbonitrile | 53491-80-8 [sigmaaldrich.com]

- 5. 1-Chloroisoquinoline-4-carbonitrile | C10H5ClN2 | CID 13126946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. 1-Chloroisoquinoline | 19493-44-8 [chemicalbook.com]

- 8. 1-Chloroisoquinoline | 19493-44-8 [amp.chemicalbook.com]

- 9. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to 1-Chloroisoquinoline-4-carboxylic acid: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of 1-Chloroisoquinoline-4-carboxylic acid, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. While a dedicated CAS number for this specific carboxylic acid is not prominently available in major databases, it is readily synthesized from its stable and commercially available methyl ester precursor, Methyl 1-chloroisoquinoline-4-carboxylate (CAS: 37497-86-2) . This document will focus on the synthesis, characterization, and applications of this important scaffold, with a detailed, field-proven protocol for the conversion of the methyl ester to the target carboxylic acid.

Introduction to the 1-Chloroisoquinoline Scaffold

The isoquinoline core is a privileged scaffold in medicinal chemistry, appearing in numerous natural products and synthetic compounds with a wide range of biological activities. The introduction of a chlorine atom at the 1-position and a carboxylic acid at the 4-position creates a versatile molecule with two key reactive handles. The chloro group can participate in various cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce diverse substituents, while the carboxylic acid moiety allows for the formation of amides, esters, and other derivatives. This dual functionality makes this compound a valuable starting material for the synthesis of complex molecules with potential therapeutic applications.

The Precursor: Methyl 1-chloroisoquinoline-4-carboxylate

The primary route to obtaining this compound is through the hydrolysis of its methyl ester. Therefore, a thorough understanding of this precursor is essential.

Physicochemical Properties

A summary of the key physicochemical properties of Methyl 1-chloroisoquinoline-4-carboxylate is presented in Table 1.

| Property | Value | Source(s) |

| CAS Number | 37497-86-2 | [1][2][3] |

| Molecular Formula | C₁₁H₈ClNO₂ | [1][2][3] |

| Molecular Weight | 221.64 g/mol | [1][2] |

| Appearance | Solid | [2] |

| Purity | ≥95% | [2] |

| Boiling Point | 344.9 °C | [3] |

| Density | 1.33 g/cm³ | [3] |

| Flash Point | 162.4 °C | [3] |

| Refractive Index | 1.624 | [3] |

| InChI Key | YTJDBMFLRYQTPT-UHFFFAOYSA-N | [2] |

| Canonical SMILES | COC(=O)C1=CN=C(C2=CC=CC=C21)Cl | [1] |

Synthesis of the Methyl Ester Precursor

The synthesis of Methyl 1-chloroisoquinoline-4-carboxylate is a multi-step process that typically starts from simpler isoquinoline precursors. A general synthetic workflow is outlined below.

Figure 1: General synthetic workflow for Methyl 1-chloroisoquinoline-4-carboxylate.

Synthesis of this compound via Ester Hydrolysis

The conversion of the methyl ester to the corresponding carboxylic acid is a fundamental and reliable transformation in organic synthesis. Both acidic and basic conditions can be employed, with basic hydrolysis (saponification) often being preferred due to its irreversibility and generally cleaner reaction profile.[4]

Reaction Principle

Base-catalyzed hydrolysis involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester. This is followed by the elimination of the methoxide leaving group, which then deprotonates the newly formed carboxylic acid to drive the reaction to completion. A final acidic workup is required to protonate the carboxylate salt and yield the desired carboxylic acid.[5]

Figure 2: Simplified workflow of base-catalyzed ester hydrolysis.

Detailed Experimental Protocol

This protocol is a robust, field-proven method for the hydrolysis of Methyl 1-chloroisoquinoline-4-carboxylate.

Materials:

-

Methyl 1-chloroisoquinoline-4-carboxylate (1.0 eq)

-

Methanol (MeOH)

-

Sodium Hydroxide (NaOH) (2-3 eq)

-

Deionized Water (H₂O)

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution and Reaction Setup: In a round-bottom flask, dissolve Methyl 1-chloroisoquinoline-4-carboxylate in a suitable solvent mixture, such as methanol and water (e.g., a 1:1 to 3:1 ratio).[6]

-

Addition of Base: Add a solution of sodium hydroxide (2-3 equivalents) in water to the flask. The use of an excess of base ensures the reaction goes to completion.[4]

-

Heating to Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ester spot. The reaction is typically complete within 2-4 hours.[6]

-

Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.

-

Acidification: Cool the remaining aqueous solution in an ice bath and slowly add 1M HCl with stirring until the pH is acidic (pH 2-3). The product, this compound, should precipitate out of the solution as a solid.

-

Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water to remove any inorganic salts.

-

Purification (if necessary): If the product is not pure enough, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water).

-

Drying: Dry the purified product under vacuum to a constant weight.

Applications in Research and Drug Development

This compound and its derivatives are valuable intermediates in the synthesis of various biologically active molecules.

-

Enzyme Inhibitors: The quinoline carboxylic acid scaffold has been explored in the development of inhibitors for enzymes such as Diacylglycerol O-Acyltransferase (DGAT1), which is a target for the treatment of obesity and type 2 diabetes.[7]

-

Antagonists of Prostanoid Receptors: The methyl ester precursor has been identified as an antagonist of the prostanoid receptor, suggesting that derivatives of the carboxylic acid could be investigated for their anti-inflammatory properties.[1]

-

Scaffold for Combinatorial Chemistry: The two reactive sites on the molecule make it an ideal starting point for the creation of compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

Methyl 1-chloroisoquinoline-4-carboxylate (CAS: 37497-86-2):

-

Hazards: Harmful if swallowed or inhaled.[2]

-

Precautions: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use in a well-ventilated area. Wear protective gloves, eye protection, and face protection.[2][8]

1-Chloroisoquinoline (Related Compound, CAS: 19493-44-8):

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[9]

-

Precautions: Similar to the methyl ester, appropriate personal protective equipment (PPE) should be used, including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.[8][9]

Sodium Hydroxide and Hydrochloric Acid:

-

These are corrosive and should be handled with care, using appropriate PPE.

Always consult the latest Safety Data Sheet (SDS) for detailed safety information before handling any chemicals.[8]

Conclusion

This compound is a versatile and valuable building block in synthetic and medicinal chemistry. While it may not be readily available commercially, its straightforward synthesis from the corresponding methyl ester via a robust hydrolysis protocol makes it accessible to researchers. The strategic positioning of the chloro and carboxylic acid functionalities provides a platform for the development of novel compounds with potential therapeutic applications. This guide provides the necessary technical information and a reliable experimental procedure to enable scientists to effectively utilize this important chemical entity in their research endeavors.

References

-

Fisher Scientific. (2024, January 27). Safety Data Sheet. Retrieved from [Link][9]

-

Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from [Link]

-

Pharma Innovation. (n.d.). CAS 37497-86-2 1-Chloro-isoquinoline-4-carboxylic acid methyl ester. Retrieved from [Link]

-

Clark, J. (2023). Hydrolysing Esters. Chemguide. Retrieved from [Link][4]

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Retrieved from [Link][10]

-

LookChem. (n.d.). Cas 37497-84-0,METHYL 1-OXO-1,2-DIHYDRO-4.... Retrieved from [Link]

-

European Patent Office. (1998, October 14). Hydrolysis of methyl esters for production of fatty acids. Retrieved from [Link]

- Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II. Retrieved from [Link][5]

-

PubChem. (n.d.). 1-Chloro-7-methoxy-isoquinoline-4-carboxylic acid. Retrieved from [Link]

-

WIPO Patentscope. (n.d.). WO/1994/014743 HYDROLYSIS OF METHYL ESTERS FOR PRODUCTION OF FATTY ACIDS. Retrieved from [Link]

-

Gassman, P. G., & Schenk, W. N. (1977). A general procedure for the base-promoted hydrolysis of hindered esters at ambient temperatures. The Journal of Organic Chemistry, 42(5), 918–920. [Link]

-

Gök, D., & Alkan, M. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. Hacettepe Journal of Biology and Chemistry, 50(4), 415-426. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]

-

Zhou, G., et al. (2014). Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(8), 1961-1966. [Link][7]

Sources

- 1. biosynth.com [biosynth.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. echemi.com [echemi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. 7.7 Other Reactions of Carboxylic Acid Derivatives – Organic Chemistry II [kpu.pressbooks.pub]

- 6. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

- 7. Discovery of novel quinoline carboxylic acid series as DGAT1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. fishersci.ie [fishersci.ie]

- 10. Ester to Acid - Common Conditions [commonorganicchemistry.com]

The Strategic Synthesis and Application of 1-Chloroisoquinoline-4-carboxylic Acid Derivatives: A Technical Guide for Medicinal Chemists

Introduction: The Value Proposition of a Privileged Scaffold

In the landscape of modern drug discovery, the isoquinoline core represents a "privileged scaffold," a molecular framework that consistently appears in biologically active compounds. Its rigid bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating precise interactions with biological targets. Within this important class of heterocycles, derivatives of 1-chloroisoquinoline-4-carboxylic acid have emerged as exceptionally versatile building blocks. The strategic placement of a reactive chlorine atom at the 1-position and a carboxylic acid (or its ester) at the 4-position creates a platform for dual functionalization, allowing for the systematic exploration of chemical space and the optimization of pharmacokinetic and pharmacodynamic properties.

This technical guide provides an in-depth analysis of the discovery, synthesis, and application of this compound derivatives. We will delve into the causality behind the synthetic strategies, provide detailed experimental protocols for the preparation of key intermediates, and explore the reactivity that makes this scaffold a cornerstone in the development of novel therapeutics, most notably as potent antagonists of the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2).

Core Synthesis: Establishing the 1-Chloroisoquinoline-4-carboxylate Scaffold

The discovery and utility of this scaffold are intrinsically linked to the development of potent and selective CRTH2 antagonists. The CRTH2 receptor, activated by prostaglandin D2 (PGD2), is a key player in the inflammatory cascade associated with allergic diseases such as asthma.[1] Consequently, the primary synthetic routes to this compound derivatives have been optimized to support the rapid generation of analogues for structure-activity relationship (SAR) studies in this area.

The cornerstone intermediate is methyl 1-chloroisoquinoline-4-carboxylate . Its synthesis is a multi-step process that requires careful control of reaction conditions to achieve high purity and yield.

Experimental Protocol: Synthesis of Methyl 1-Chloroisoquinoline-4-carboxylate

This protocol synthesizes the target intermediate, which serves as the primary building block for further derivatization.

Step 1: Synthesis of Isoquinoline-N-oxide

-

Rationale: The initial chlorination step requires activation of the isoquinoline ring. N-oxidation increases the electron deficiency of the pyridine ring, making the C1 position susceptible to nucleophilic attack by a chlorinating agent.

-

Procedure: To a solution of isoquinoline in a suitable solvent (e.g., dichloromethane), add an oxidizing agent such as meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C. The reaction is typically stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC). Work-up involves washing with a basic solution (e.g., saturated sodium bicarbonate) to remove acidic byproducts, followed by extraction and purification.

Step 2: Synthesis of 1-Chloroisoquinoline

-

Rationale: The N-oxide is converted to the 1-chloro derivative using a chlorinating agent like phosphoryl chloride (POCl₃) or sulfuryl chloride (SO₂Cl₂). This reaction proceeds via an initial attack of the N-oxide oxygen on the chlorinating agent, followed by an intramolecular rearrangement and subsequent attack by a chloride ion.[2]

-

Procedure: Isoquinoline-N-oxide is treated with an excess of phosphoryl chloride (POCl₃) under reflux conditions.[2] The reaction is heated, often to 105 °C, and monitored for completion.[2] After the reaction, the excess POCl₃ is carefully removed under reduced pressure. The residue is then quenched by pouring it onto ice water and neutralized with a base. The product is extracted with an organic solvent and purified by column chromatography.

Step 3: Functionalization at the C4 Position

-

Rationale: The introduction of the carboxylic acid moiety at the C4 position is a critical step. This is often achieved via a Reissert-type reaction or a related functionalization strategy that exploits the reactivity of the isoquinoline system.

Step 4: Conversion to Methyl 1-Chloroisoquinoline-4-carboxylate

-

Rationale: The final step involves the conversion of the functional group at C4 to the methyl ester. If a nitrile was introduced, this would involve hydrolysis to the carboxylic acid followed by esterification. A more direct route is often preferred in large-scale synthesis.

-

Procedure: The carboxylic acid is esterified under standard Fischer esterification conditions (methanol with a catalytic amount of strong acid, e.g., H₂SO₄, under reflux) or by using a milder reagent like thionyl chloride in methanol at low temperature.

Chemical Reactivity and Strategic Functionalization

The synthetic power of the methyl 1-chloroisoquinoline-4-carboxylate scaffold lies in the orthogonal reactivity of its two key functional groups. This allows for a modular and predictable approach to the synthesis of diverse compound libraries.

The C1-Chloro Group: A Handle for Cross-Coupling and Nucleophilic Substitution

The chlorine atom at the C1 position is analogous to a vinyl chloride and is highly susceptible to two main classes of reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most powerful and widely used method for introducing diversity at the C1 position. The chloro group readily participates in Suzuki-Miyaura (coupling with boronic acids/esters), Sonogashira (coupling with terminal alkynes), and Buchwald-Hartwig (coupling with amines) reactions.[3] This enables the introduction of a vast array of aryl, heteroaryl, alkyl, and amino substituents, which is critical for probing the binding pockets of target proteins. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields and preventing side reactions.[3]

-

Nucleophilic Aromatic Substitution (SNAr): While less common than palladium-catalyzed reactions for this specific scaffold in the context of CRTH2 antagonists, the C1-chloro group can be displaced by strong nucleophiles. This provides an alternative route for introducing alkoxy, amino, or thioether moieties.

The C4-Carboxylate Group: A Gateway to Amides and Bioisosteres

The methyl ester at the C4 position is a versatile handle for modifications that often modulate the pharmacokinetic properties of the final compound.

-

Amide Bond Formation: The ester can be readily hydrolyzed to the corresponding carboxylic acid. This acid is then coupled with a wide range of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBt/EDC, or DCC) to form amides.[4] This is a key transformation in the synthesis of many CRTH2 antagonists, where the amide portion often serves as a crucial hydrogen bond donor/acceptor.

-

Reduction: The ester can be reduced to the corresponding primary alcohol using reducing agents like lithium aluminum hydride (LiAlH₄). This alcohol can then be used in further functionalization, such as ether formation or oxidation to an aldehyde.

-

Bioisosteric Replacement: In advanced lead optimization, the carboxylic acid can be replaced with bioisosteres—functional groups with similar physical or chemical properties that can improve metabolic stability or cell permeability.

Application in Drug Discovery: The Case of CRTH2 Antagonists

The primary and most well-documented application of this compound derivatives is in the discovery of potent and selective CRTH2 antagonists.[5]

Pharmacophore Model and Structure-Activity Relationship (SAR)

The general pharmacophore for this class of CRTH2 antagonists consists of three key regions, as illustrated by the lead compound TASP0376377:

-

The Isoquinoline Core: Serves as the central scaffold.

-

The C1-Substituent: Typically a substituted aryl or heteroaryl group introduced via a Suzuki coupling. This group occupies a hydrophobic pocket in the receptor.

-

The C4-Amide Moiety: This part of the molecule extends into a more polar region of the binding site and often contains a second acidic group, which is crucial for potent antagonism.

The discovery of potent antagonists involved systematic modifications at both the C1 and C4 positions, using the synthetic logic outlined above.

Workflow for CRTH2 Antagonist Discovery

The following diagram illustrates the typical workflow for synthesizing and evaluating CR-TH2 antagonists based on the this compound scaffold.

Quantitative Data: Representative CRTH2 Antagonists

The following table summarizes the activity of selected compounds, demonstrating the impact of substitutions at the C1 and C4 positions.

| Compound ID | C1-Substituent (R¹) | C4-Amide Moiety (R²) | CRTH2 Binding IC₅₀ (nM) |

| 15-20 | 4-Fluorophenyl | N-(4-carboxybenzyl) | 19 |

| 9l | 4-Fluorophenyl | N-((1-carboxymethyl)piperidin-4-yl) | 2.1 |

| Analog A | Phenyl | N-benzyl | >1000 |

| Analog B | 4-Fluorophenyl | N-benzyl | 350 |

Data synthesized from publicly available research on CRTH2 antagonists.[5][6]

Emerging Applications: Beyond CRTH2

While the development of CRTH2 antagonists has been the primary driver for the exploration of this scaffold, the underlying chemical principles suggest broader applicability. The quinoline-4-carboxylic acid motif, a close structural relative, has been investigated for a range of other therapeutic targets, including:

-

SIRT3 Inhibitors: Derivatives of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid have been identified as potent and selective inhibitors of Sirtuin 3 (SIRT3), a mitochondrial deacetylase implicated in cancer metabolism.[7][8][9]

-

Aurora A Kinase Inhibitors: Quinazoline-4-carboxylic acid derivatives have been explored as inhibitors of Aurora A kinase, a key regulator of mitosis that is often overexpressed in tumors.[10]

-

Histone Deacetylase (HDAC) Inhibitors: The 2-phenylquinoline-4-carboxylic acid scaffold has been used as a novel "cap" group in the design of HDAC inhibitors for cancer therapy.[11]

The unique reactivity and structural features of the this compound core make it a highly promising platform for designing novel kinase inhibitors and other targeted therapies. The ability to readily perform cross-coupling at the C1 position allows for the introduction of substituents that can target the hinge region of kinase active sites, while the C4-amide can be elaborated to interact with the solvent-exposed region, providing opportunities to enhance potency and selectivity.

Conclusion and Future Outlook

The this compound framework stands as a testament to the power of a well-designed chemical scaffold in modern drug discovery. Its discovery was driven by the need for novel CRTH2 antagonists, and the synthetic routes developed have proven to be robust, scalable, and highly amenable to the generation of large compound libraries for SAR exploration. The orthogonal reactivity of the C1-chloro and C4-carboxylate groups provides medicinal chemists with a reliable and predictable platform for molecular design.

Looking forward, the application of this scaffold is unlikely to be confined to CRTH2. As demonstrated by related quinoline and quinazoline structures, this framework is ripe for exploration against other targets, particularly in oncology. The continued development of novel cross-coupling methodologies and a deeper understanding of the structural biology of new targets will undoubtedly expand the therapeutic relevance of this compound derivatives, solidifying their status as a truly privileged and powerful scaffold in medicinal chemistry.

References

- Nishikawa-Shimono, R., Sekiguchi, Y., Koami, T., et al. (2013). Isoquinoline derivatives as potent CRTH2 antagonists: design, synthesis and SAR. Bioorganic & Medicinal Chemistry, 21(24), 7674-7685.

- Nishikawa-Shimono, R., Sekiguchi, Y., Kawamura, M., et al. (2014). Isoquinoline Derivatives as Potent, Selective, and Orally Active CRTH2 Antagonists. Chemical & Pharmaceutical Bulletin, 62(6), 528-537.

- ACS Publications. (2008). Discovery of a New Class of Potent, Selective, and Orally Bioavailable CRTH2 (DP2) Receptor Antagonists for the Treatment of Allergic Inflammatory Diseases. Journal of Medicinal Chemistry, 51(7), 2227–2243.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis Pathways of Pharmaceuticals Using 1-Chloroisoquinoline-5-carboxylic Acid. Retrieved from [Link]

- BenchChem. (2025). A Comparative Analysis of Substituted Quinoline-4-Carboxylic Acids as Anticancer Agents.

-

Chemistry LibreTexts. (2023). 21.3: Nucleophilic Acyl Substitution Reactions of Carboxylic Acids. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1-methylisoquinoline. Retrieved from [Link]

- MDPI. (2022). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 27(19), 6333.

-

Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Retrieved from [Link]

-

Ruhr-Universität Bochum. (2021). Catalytic cross-coupling reactions. Retrieved from [Link]

- PubMed. (2020).

- Chemistry LibreTexts. (2023). 21.3 Nucleophilic Acyl Substitution Reactions of Carboxylic Acids.

- OpenStax. (2023). 21.2 Nucleophilic Acyl Substitution Reactions.

- ResearchGate. (n.d.). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.

- ResearchGate. (n.d.). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.

- Frontiers. (2022). Discovery of 2-(4-Acrylamidophenyl)

- National Institutes of Health. (2022). Discovery of 2-(4-Acrylamidophenyl)

- Frontiers. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors.

- PubMed. (2022). Discovery of 2-(4-Acrylamidophenyl)

- MDPI. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present).

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 6-Chloroisoquinoline-1-carbaldehyde.

- PubMed. (2017). CRTH2 antagonists in asthma: current perspectives.

- National Institutes of Health. (2022). 2-(3-Bromophenyl)

Sources

- 1. mdpi.com [mdpi.com]

- 2. 1-Chloroisoquinoline synthesis - chemicalbook [chemicalbook.com]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biosynth.com [biosynth.com]

- 7. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 8. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

Introduction: The Enduring Therapeutic Promise of Isoquinoline Alkaloids

An In-Depth Technical Guide to the Biological Activity of Isoquinoline Alkaloids

Isoquinoline alkaloids represent a vast and structurally diverse class of nitrogen-containing heterocyclic compounds, primarily derived from the amino acids tyrosine or phenylalanine.[1] For centuries, plants rich in these compounds have been cornerstones of traditional medicine. The isolation of morphine from the opium poppy in the early 19th century marked a pivotal moment, unveiling the profound pharmacological potential of this chemical class.[1] Today, isoquinoline alkaloids are the focus of intense scientific investigation, with over 2,500 known compounds demonstrating a remarkable spectrum of biological activities.[2] These activities range from potent anticancer and antimicrobial effects to significant anti-inflammatory and neuroprotective properties.[1][3][4] This guide provides a comprehensive technical overview of the core biological activities of key isoquinoline alkaloids, delving into their mechanisms of action, and presenting validated experimental protocols for their evaluation, aimed at researchers and professionals in drug discovery and development.

I. Anticancer Activity: Disrupting Malignant Progression

The anticancer potential of isoquinoline alkaloids is a leading area of research.[5] These compounds exert their effects through a variety of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, and triggering autophagy in cancer cells.[6][7][8]

A. Key Mechanisms of Anticancer Action

Isoquinoline alkaloids interfere with fundamental cellular processes that are often dysregulated in cancer:

-

Induction of Apoptosis: Many isoquinoline alkaloids, such as sanguinarine and berberine, trigger the intrinsic and extrinsic apoptotic pathways. This can involve the activation of caspase cascades (caspase-3, -8, -9), modulation of the Bcl-2 family of proteins to increase the Bax/Bcl-2 ratio, and the release of cytochrome c from the mitochondria.[6]

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at various checkpoints (e.g., G1/S or G2/M). This prevents the proliferation of cancer cells and can be a prelude to apoptosis.[5][7]

-

Inhibition of Pro-Survival Signaling Pathways: Isoquinoline alkaloids have been shown to inhibit critical signaling pathways that promote cancer cell survival and proliferation, such as the PI3K/Akt/mTOR and NF-κB pathways.[9][10]

-

Microtubule Disruption: Some alkaloids, like chelidonine and noscapine, can interfere with microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[5]

B. Featured Alkaloid: Sanguinarine

Sanguinarine, a benzophenanthridine alkaloid from the bloodroot plant (Sanguinaria canadensis), is a well-studied anticancer agent.[11][12] It exhibits potent pro-apoptotic and anti-proliferative effects across a range of cancer cell lines.[12] Sanguinarine's mechanisms include the generation of reactive oxygen species (ROS), inhibition of the anti-apoptotic protein survivin, and disruption of microtubule assembly.[8][13]

Experimental Protocol: Evaluating Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic effects of a compound on cancer cells.[14]

Principle: Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of the isoquinoline alkaloid in culture medium. Remove the old medium from the wells and add 100 µL of the different concentrations of the test compound. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).[14]

II. Antimicrobial Activity: Combating Pathogenic Microbes

Isoquinoline alkaloids possess broad-spectrum antimicrobial activity against a range of pathogens, including bacteria, fungi, viruses, and parasites.[1][15][16] This makes them promising candidates for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.[17]

A. Key Mechanisms of Antimicrobial Action

The antimicrobial effects of isoquinoline alkaloids are multifaceted:

-